molecular formula C23H23NO B2720215 N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide CAS No. 1023543-32-9

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide

Cat. No.: B2720215
CAS No.: 1023543-32-9
M. Wt: 329.443
InChI Key: LISJWEGJPXDATJ-UHFFFAOYSA-N
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Description

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide is an organic compound with the molecular formula C23H23NO. It contains a naphthylmethyl group, a phenylcyclopentyl group, and a formamide functional group. This compound is known for its complex structure, which includes multiple aromatic rings and a secondary amide group.

Scientific Research Applications

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide typically involves the reaction of 1-naphthylmethylamine with phenylcyclopentylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with formic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the formamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Naphthylmethyl)(phenylcyclopentyl)amine: Similar structure but lacks the formamide group.

    N-(1-Naphthylmethyl)(phenylcyclopentyl)carboxamide: Contains a carboxamide group instead of a formamide group.

Uniqueness

N-(1-Naphthylmethyl)(phenylcyclopentyl)formamide is unique due to its combination of a naphthylmethyl group, a phenylcyclopentyl group, and a formamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c25-22(23(15-6-7-16-23)20-12-2-1-3-13-20)24-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-5,8-14H,6-7,15-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISJWEGJPXDATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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